molecular formula C13H24O2 B036294 6-Octyltetrahydro-2H-pyran-2-one CAS No. 7370-92-5

6-Octyltetrahydro-2H-pyran-2-one

Cat. No. B036294
CAS RN: 7370-92-5
M. Wt: 212.33 g/mol
InChI Key: RZZLMGATMUAJPX-UHFFFAOYSA-N
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Description

6-Octyltetrahydro-2H-pyran-2-one, also known as δ-Tridecalactone or δ-Tridecanolide, is a chemical compound with the molecular formula C13H24O2 . It is a member of the lactone family, which are cyclic esters often found in nature .


Molecular Structure Analysis

The molecular structure of 6-Octyltetrahydro-2H-pyran-2-one consists of a six-membered ring with an oxygen atom, and an octyl group attached to the 6th carbon of the ring . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

6-Octyltetrahydro-2H-pyran-2-one has a molecular weight of 212.3285 . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Polymer Synthesis

Delta-Tridecanolactone has been used in the synthesis of thermodynamically stable polymers . A synthetic strategy was developed to control the polymerization thermodynamics by copolymerizing delta-Tridecanolactone with either epsilon-decalactone or epsilon-caprolactone at room temperature . The thermodynamic stability of the resulting polymers increased with the increased comonomer ratio in the feed .

Recyclable Polymers

The same study also demonstrated the recyclability of the polymers synthesized from delta-Tridecanolactone . The recycling was achieved by reaction with benzyl alcohol as an external nucleophile, leading to cyclic monomers or dimers with high yield .

Green and Sustainable Synthesis

Another application of delta-Tridecanolactone is in the green and sustainable synthesis of poly (delta-valerolactone) . The ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo [4,4,0]decane-5-ene (TBD) is a highly efficient method for synthesizing aliphatic polyester materials . A flow ROP reactor for delta-valerolactone was employed to enhance the mass transfer of CO2 and implement the ROP reaction continuously .

Narrow Molecular Weight Distribution

In order to create a green and sustainable synthetic route for poly (delta-valerolactone) with a narrow molecular weight distribution, CO2 was proposed as the terminator instead of conventional organic acids . This method is significant as it avoids the use of organic acids which are difficult to remove from the production solution .

Antisolvent Precipitation

In addition to the quenching method, n-hexane was proposed as the antisolvent of the production solution to precipitate poly (delta-valerolactone) from toluene . This method is advantageous as it avoids the use of methanol, which works as an initiator of ROP that influences the molecular weight of polyesters as an impurity of the reaction solution .

Distillation Separation

Owing to the strong hydrophobicity and volatility of n-hexane, the anhydrous toluene and residual delta-valerolactone have strong potential to be recycled via distillation separation . This method contributes to the sustainability of the synthesis process.

properties

IUPAC Name

6-octyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZLMGATMUAJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864048
Record name 6-Octyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Octyltetrahydro-2H-pyran-2-one

CAS RN

7370-92-5
Record name δ-Tridecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7370-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Tridecanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-6-octyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-TRIDECANOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2V9305A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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